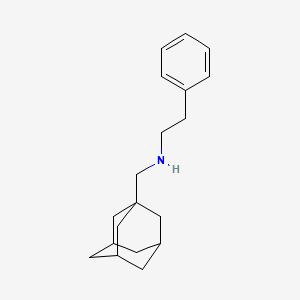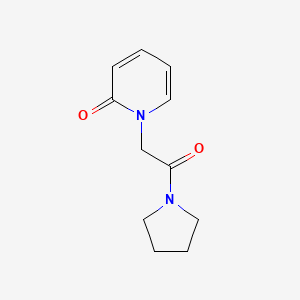
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide, also known as BPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPAA belongs to the class of pyrazolylacetamide derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the NF-κB and STAT3 signaling pathways, which are involved in inflammation and cancer progression. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has also been found to reduce oxidative stress and protect against neurodegeneration. In addition, N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments, including its high purity and yield. It is also relatively easy to synthesize compared to other compounds. However, N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has some limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments using N-(3-bromophenyl)-2-pyrazol-1-ylacetamide.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-2-pyrazol-1-ylacetamide. One area of interest is the development of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide and its derivatives. Further studies are also needed to explore the potential applications of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide in other areas, such as cardiovascular disease and metabolic disorders. Overall, N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has great potential for scientific research and warrants further investigation.
Méthodes De Synthèse
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide can be synthesized through a multistep process starting from 3-bromobenzaldehyde and 2-pyrazoline. The first step involves the condensation of 3-bromobenzaldehyde with 2-pyrazoline to form N-(3-bromophenyl)-2-pyrazoline. This intermediate is then reacted with acetic anhydride to produce N-(3-bromophenyl)-2-pyrazol-1-ylacetamide. The synthesis of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to exhibit a wide range of biological activities, making it a promising candidate for scientific research. It has been studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases. N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to protect against neurodegeneration by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-9-3-1-4-10(7-9)14-11(16)8-15-6-2-5-13-15/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOXNLFDTXOAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)


![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)




![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)